3,4,6,7-Tetrachlorodibenzofuran
Overview
Description
3,4,6,7-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two benzene rings fused to a furan ring with chlorine atoms attached. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its presence as an unwanted by-product in various industrial processes involving chlorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,6,7-Tetrachlorodibenzofuran is not typically synthesized intentionally but is formed as a by-product in industrial processes. The formation of polychlorinated dibenzofurans, including this compound, occurs under conditions that favor the presence of chlorine atoms. These conditions include high temperatures (above 150°C), alkaline mediums, and exposure to ultraviolet light or radical-forming substances .
Industrial Production Methods
In industrial settings, this compound is produced inadvertently during the manufacture of chlorinated pesticides and other chlorinated compounds. It is also formed during the combustion and pyrolysis of organic materials in the presence of chlorine donors, such as in waste incineration and the bleaching of paper products .
Chemical Reactions Analysis
Types of Reactions
3,4,6,7-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. specific reduction reactions for this compound are less commonly reported.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Hydrogen Peroxide: Used in oxidation and nucleophilic aromatic substitution reactions.
Alkaline Mediums: Favor the formation of polychlorinated dibenzofurans during industrial processes.
High Temperatures and UV Light: Promote the formation of these compounds in the presence of chlorine donors.
Major Products Formed
The major products formed from the reactions of this compound include various oxidation products and intermediates containing O-O bonds .
Scientific Research Applications
3,4,6,7-Tetrachlorodibenzofuran has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transformation of polychlorinated dibenzofurans.
Toxicology: Investigated for its toxic effects on human health and the environment.
Chemical Analysis: Employed in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.
Mechanism of Action
3,4,6,7-Tetrachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor. This receptor, when activated, can regulate the expression of various genes involved in xenobiotic metabolism. The binding of this compound to the aryl hydrocarbon receptor increases its ability to activate transcription in the xenobiotic response element promoter region .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: Another polychlorinated dibenzofuran with chlorine atoms at the 2, 3, 7, and 8 positions.
1,2,3,4-Tetrachlorodibenzofuran: Contains chlorine atoms at the 1, 2, 3, and 4 positions.
Uniqueness
3,4,6,7-Tetrachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its formation as an industrial by-product and its potential toxic effects make it a compound of significant interest in environmental and toxicological studies .
Properties
IUPAC Name |
3,4,6,7-tetrachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJLCLBSUNZLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074946 | |
Record name | Dibenzofuran, 3,4,6,7-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-40-5 | |
Record name | 3,4,6,7-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 3,4,6,7-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,6,7-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOO8I5C9MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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